Cas no 2171770-47-9 (2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)

2-3-シクロペンチル-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパンアミドペント-4-イン酸は、高度に特異的な保護基(Fmoc基)を有するアミノ酸誘導体であり、ペプチド合成において重要な中間体として機能します。この化合物は、シクロペンチル基とアルキン基を併せ持つユニークな構造を有し、固相ペプチド合成(SPPS)における効率的なカップリング反応を可能にします。Fmoc保護基は穏やかな塩基条件で脱保護可能であり、他の官能基との互換性に優れています。さらに、末端アルキン基は「クリックケミストリー」応用のための改飾サイトとして利用可能です。この分子は医薬品開発や生物学的活性ペプチドの研究において、構造的多様性を導入する上で有用です。

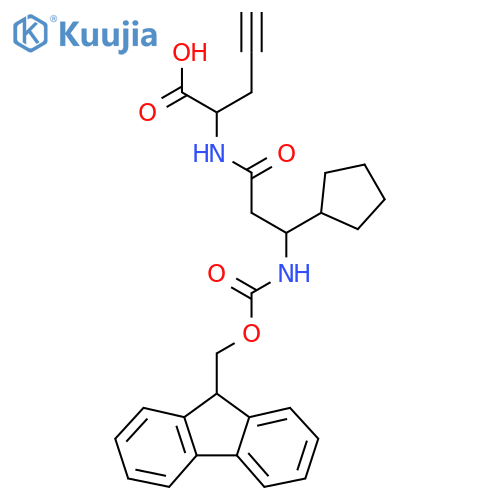

2171770-47-9 structure

商品名:2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid

- 2171770-47-9

- EN300-1559525

- 2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid

-

- インチ: 1S/C28H30N2O5/c1-2-9-24(27(32)33)29-26(31)16-25(18-10-3-4-11-18)30-28(34)35-17-23-21-14-7-5-12-19(21)20-13-6-8-15-22(20)23/h1,5-8,12-15,18,23-25H,3-4,9-11,16-17H2,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: WIOBIOABCVVQKZ-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NC(C(=O)O)CC#C)=O)C1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 474.21547206g/mol

- どういたいしつりょう: 474.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 791

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1559525-1.0g |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1559525-250mg |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1559525-500mg |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1559525-2500mg |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1559525-5000mg |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1559525-1000mg |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1559525-50mg |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1559525-100mg |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1559525-10000mg |

2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid |

2171770-47-9 | 10000mg |

$14487.0 | 2023-09-25 |

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

2171770-47-9 (2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量